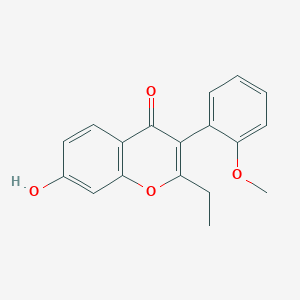

2-Ethyl-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethyl-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one, also known as EGCg, is a flavonoid compound found in green tea. EGCg has been the subject of extensive scientific research due to its potential health benefits.

科学的研究の応用

Inhibition of Pro-Inflammatory Responses

Compounds structurally similar to 2-Ethyl-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one have been studied for their potential in inhibiting pro-inflammatory responses. For instance, derivatives of 2-(2-Phenylethyl)-4H-chromen-4-one from the resinous wood of Aquilaria sinensis showed significant inhibition of superoxide anion generation in human neutrophils (Wang et al., 2018).

Synthesis and Characterization in Catalytic Processes

Polystyrene-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts have been utilized in Michael additions of 4-hydroxycoumarin, a compound similar to this compound, for the synthesis of various analogues including Warfarin™. These novel catalytic systems demonstrated efficient conversion yields and could be reused multiple times without significant loss of activity (Alonzi et al., 2014).

Antibacterial Activity

Research on 4-hydroxy-chromen-2-one derivatives, which are chemically related to this compound, revealed notable antibacterial properties. These compounds showed bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

Antioxidant Properties

An investigation into the antioxidant properties of 4-hydroxycoumarin derivatives, closely related to the compound , demonstrated their potential in scavenging free radicals in a hypochlorous system. This suggests their application in managing oxidative stress-related conditions (Stanchev et al., 2009).

Anti-cancer Potential

A study focusing on a methoxyflavonol derivative, structurally akin to this compound, revealed its potential in inducing apoptosis in human colon cancer cells. This suggests a possible application in developing cancer therapies (Lee et al., 2014).

Potential as Antihyperlipidemic Agent

A derivative of 2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one showed efficacy in reducing the atherogenic index and modulating the expression of certain genes in hyperlipidemic rats, indicating its potential as an antihyperlipidemic agent (Prasetyastuti et al., 2021).

特性

IUPAC Name |

2-ethyl-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-3-14-17(12-6-4-5-7-15(12)21-2)18(20)13-9-8-11(19)10-16(13)22-14/h4-10,19H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLWUBDWAKVULT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2852306.png)

![3-Propan-2-yl-5-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2852308.png)

![3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2852310.png)

![4-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2852321.png)

![N-(2-chlorophenyl)-3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2852324.png)

![1-benzyl-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2852325.png)